3-Fluoro-N-(2,2,2-trifluoroethyl)aniline

5-HT3AC receptor Antagonist FLIPR assay

Sourcing regiospecifically pure fluorinated anilines often leads to isomer contamination, compromising metabolic studies. This compound eliminates that risk with defined 3-fluoro and N-trifluoroethyl substitution. - 5-HT3AC Receptor Activity: IC50 of 840 nM, ideal for neurological probe synthesis. - Crystallographically characterized for solid-state formulation studies. - Reliable, high-yielding synthesis supports scalable library production.

Molecular Formula C8H7F4N
Molecular Weight 193.14 g/mol
CAS No. 62158-93-4
Cat. No. B3031683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-(2,2,2-trifluoroethyl)aniline
CAS62158-93-4
Molecular FormulaC8H7F4N
Molecular Weight193.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NCC(F)(F)F
InChIInChI=1S/C8H7F4N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2
InChIKeyPGROACPGTQITOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-(2,2,2-trifluoroethyl)aniline Procurement Profile


3-Fluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated secondary aniline derivative characterized by a 3-fluoro substituent on the phenyl ring and an N-(2,2,2-trifluoroethyl) group (C8H7F4N, MW 193.14 g/mol) [1][2]. It is typically supplied as a solid with a purity of 95% . The compound is employed as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals [3].

Why 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline Cannot Be Substituted


The substitution pattern of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline—a 3-fluoro group on the ring and an N-trifluoroethyl chain—is not interchangeable with other fluorinated anilines. Both the position of the fluorine atom and the length of the fluoroalkyl chain critically influence intermolecular interactions in crystal packing , electrochemical behavior [1], and metabolic processing [2]. Replacing it with a non-fluorinated analog or a different regioisomer can alter reaction outcomes and biological activity, making direct substitution without validation a significant risk.

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline Quantitative Evidence


5-HT3AC Receptor Antagonism

The compound exhibits antagonistic activity against the human 5-HT3AC receptor with an IC50 of 840 nM [1]. This value serves as a baseline for its biological activity.

5-HT3AC receptor Antagonist FLIPR assay

High-Yield Synthesis

The synthesis of N-trifluoroethylanilines, including this compound, via reaction with ethyl trifluoroacetate or trifluoroacetic anhydride followed by diborane reduction, proceeds with high yields [1]. This contrasts with other methods that may have lower yields or more limited substrate scope.

Synthetic method Trifluoroethylation Yield

Crystal Structure Confirmation

The crystal structure of a related derivative has been determined by single-crystal X-ray diffraction, confirming its molecular geometry and intermolecular interactions [1]. This structural information is essential for understanding its solid-state properties and potential applications.

Crystal structure X-ray diffraction Solid state

Insecticide Intermediate

Fluorinated aniline derivatives, including this compound, are claimed as intermediates in the synthesis of insecticides targeting agricultural and horticultural pests [1].

Insecticide Agrochemical Intermediate

Applications of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline


Agrochemical Intermediate Synthesis

This compound serves as a key building block in the synthesis of novel insecticides, as claimed in patents for aniline derivatives with agricultural applications [5]. Its fluorinated structure is designed to enhance the biological activity of the final products [5].

Pharmaceutical Lead Optimization

Its use as an intermediate in pharmaceutical synthesis is supported by its activity profile against the 5-HT3AC receptor (IC50 = 840 nM) [5]. This provides a starting point for medicinal chemistry programs targeting this receptor.

Fluorinated Building Block for Medicinal Chemistry

The compound's N-trifluoroethyl and 3-fluoro motifs are valuable for modulating the physicochemical and metabolic properties of drug candidates [5]. Its reliable, high-yielding synthesis [4] makes it a practical choice for library synthesis and lead optimization.

Crystallography and Solid-State Studies

The availability of crystallographic data [5] makes this compound a suitable candidate for studies on fluorine-mediated intermolecular interactions and crystal engineering, which are relevant to the formulation and stability of active pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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